Product packaging for 3,4-Dinitrofluoranthene(Cat. No.:CAS No. 55691-69-5)

3,4-Dinitrofluoranthene

Cat. No.: B1197933
CAS No.: 55691-69-5
M. Wt: 292.24 g/mol
InChI Key: VNUUPDIHBNDQJJ-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Compounds (PACs) Research

Polycyclic aromatic compounds (PACs) are a large group of chemicals that are formed during the incomplete combustion of organic materials such as coal, oil, gas, and wood. cdc.gov They are widespread environmental pollutants found in the air, water, and soil. cdc.gov A specific and highly significant subgroup of PACs are nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), which are derivatives of PAHs containing one or more nitro (–NO₂) groups attached to the aromatic ring structure.

These nitro-derivatives are of particular interest to the scientific community. They can be formed through several pathways: directly during combustion processes, such as in diesel engine exhaust nih.gov, or through atmospheric reactions of parent PAHs with nitrogen oxides. usda.govirispublishers.com Research has shown that the addition of nitro groups to a PAH structure can significantly alter its chemical and biological properties. nih.gov Many nitro-PAHs, including isomers of dinitrofluoranthene, are potent mutagens. nih.govcapes.gov.brnih.gov Their genotoxic, mutagenic, and carcinogenic effects are often believed to surpass those of their parent PAHs. sci-hub.se Consequently, nitro-PAHs are a major focus within the broader field of PAC research, driven by the need to understand their formation, environmental fate, and potential impact on biological systems. usda.govsci-hub.se

Scope and Significance of Dinitrofluoranthene Studies

Research into dinitrofluoranthenes, including the 3,4-dinitrofluoranthene isomer, is significant due to their identification in environmental samples and their notable biological activity in laboratory assays. nih.govcapes.gov.br Various dinitrofluoranthene (DNF) isomers, such as 3,7- and 3,9-DNF, have been detected in the particulate emissions from diesel engines and the combustion products of liquefied petroleum gas. nih.gov The presence of these compounds in sources like diesel exhaust, a known toxic air contaminant, underscores the importance of studying their potential effects. usda.govinchem.org

The study of specific isomers like this compound helps scientists understand structure-activity relationships—how the specific arrangement of nitro groups on the fluoranthene (B47539) molecule influences its biological activity. nih.govnih.gov This knowledge is crucial for assessing the risks associated with exposure to complex mixtures of environmental pollutants and for identifying key contributors to the mutagenicity of airborne particulate matter. researchgate.net

Research Data on Dinitrofluoranthene Isomers

The following table summarizes key research findings related to various dinitrofluoranthene isomers, highlighting their mutagenic activity.

Compound/IsomerResearch FindingTest SystemMutagenic Activity (revertants/ng)Source(s)
This compound Identified as a nitro-derivative of 3-nitrofluoranthene (B1196665).Salmonella typhimurium TA9815.5 capes.gov.brnih.gov
3,7-Dinitrofluoranthene (B10014) Detected in diesel engine particulates.Salmonella typhimurium TA98422 nih.govcapes.gov.brnih.gov
3,9-Dinitrofluoranthene (B1199685) Detected in diesel engine particulates.Salmonella typhimurium TA98355 nih.govcapes.gov.brnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H8N2O4 B1197933 3,4-Dinitrofluoranthene CAS No. 55691-69-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55691-69-5

Molecular Formula

C16H8N2O4

Molecular Weight

292.24 g/mol

IUPAC Name

3,4-dinitrofluoranthene

InChI

InChI=1S/C16H8N2O4/c19-17(20)13-7-5-11-9-3-1-2-4-10(9)12-6-8-14(18(21)22)16(13)15(11)12/h1-8H

InChI Key

VNUUPDIHBNDQJJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C2=CC=C(C4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC=C(C4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Other CAS No.

55691-69-5

Synonyms

3,4-dinitrofluoranthene

Origin of Product

United States

Chemical Synthesis and Reaction Pathways of Dinitrofluoranthenes

Laboratory Synthesis Methodologies

The creation of dinitrofluoranthenes in a controlled laboratory environment primarily involves the nitration of a fluoranthene (B47539) base molecule.

The synthesis of 3,4-dinitrofluoranthene can be achieved through the renitration of 3-nitrofluoranthene (B1196665). nih.govcapes.gov.br In a laboratory setting, treating 3-nitrofluoranthene with fuming nitric acid induces the addition of further nitro groups to the aromatic structure. nih.govcapes.gov.br This reaction yields a mixture of dinitrofluoranthene isomers, including this compound, as well as 3,7- and 3,9-dinitrofluoranthene (B1199685). nih.govcapes.gov.br Two trinitrofluoranthene isomers are also produced in this process. nih.govcapes.gov.br

The precursor, 3-nitrofluoranthene, is itself synthesized from fluoranthene. researchgate.net The direct nitration of the parent fluoranthene molecule can also be used to produce dinitrofluoranthenes, such as 3,9-dinitrofluoranthene. nih.gov

PrecursorReagentProductsYield of select DNFsReference
3-NitrofluorantheneFuming Nitric AcidThis compound, 3,7-Dinitrofluoranthene (B10014), 3,9-Dinitrofluoranthene, Trinitrofluoranthenes3,7- and 3,9-DNF constituted ~61.3% of derivatives nih.govcapes.gov.br
FluorantheneFuming Nitric Acid3,9-Dinitrofluoranthene and other isomersNot specified nih.gov

Following the synthesis reaction, which produces a mixture of various nitro-derivatives, a multi-step purification and isolation process is necessary to obtain pure this compound.

Initial separation of the crude product mixture often involves fractionation . nih.gov A common technique is column chromatography using a silica (B1680970) gel stationary phase. The different components are eluted from the column using a sequence of solvents with increasing polarity, such as hexane (B92381), benzene, and methanol (B129727) mixtures. nih.goviarc.fr This allows for the separation of the mixture into fractions based on the different affinities of the compounds for the stationary phase. nih.goviarc.fr

For the precise separation of closely related isomers like dinitrofluoranthenes, High-Performance Liquid Chromatography (HPLC) is a powerful and essential technique. researchgate.net Due to the structural similarity of isomers, their separation can be challenging. researchgate.net Advanced methods, such as two-dimensional HPLC, can be employed to achieve sufficient separation of dinitrofluoranthene isomers from each other and from other nitroarenes like dinitropyrenes (DNPs). researchgate.net

Once a purified fraction is obtained, recrystallization can be used as a final step to obtain the solid, purified compound. nih.gov This process involves dissolving the compound in a suitable solvent and then allowing it to slowly crystallize, leaving impurities behind in the solution.

TechniqueDescriptionPurposeReference
Fractionation / Column Chromatography Separation of a mixture by passing it through a column containing a stationary phase (e.g., silica gel) and eluting with a series of solvents.Initial separation of crude reaction products into different fractions. nih.goviarc.frhilarispublisher.com
High-Performance Liquid Chromatography (HPLC) A high-resolution chromatographic technique that uses high pressure to pass a sample through a column, separating components with great precision.Essential for separating structurally similar isomers like dinitrofluoranthenes. researchgate.nethilarispublisher.com
Recrystallization A technique for purifying a solid compound by dissolving it in a hot solvent and allowing it to crystallize as the solution cools.Final purification step to obtain a highly pure solid product. nih.gov

Nitration of Fluoranthene Precursors

Environmental Formation Mechanisms

Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), including dinitrofluoranthenes, are formed and released into the environment primarily through incomplete combustion processes. case.edu

The formation of nitro-PAHs during combustion is a result of the electrophilic nitration of parent PAHs, such as fluoranthene, in the presence of nitrogen dioxide (NO₂) within the exhaust gases. aaqr.orgd-nb.info The efficiency of this formation depends on factors like the combustion temperature and the presence of air pollution control devices. aaqr.org While some nitro-PAHs are produced directly during combustion, others can be formed later in the atmosphere through reactions involving radicals. aaqr.orgd-nb.info

Diesel engine exhaust is a well-documented source of nitro-PAHs. nih.govacs.org The combustion of diesel fuel leads to the emission of particulate matter that contains various nitroarenes. nih.govdieselinjurylaw.com Dinitrofluoranthene isomers are among the compounds that have been identified in these emissions. For instance, 3,9-dinitrofluoranthene was detected at a concentration of 0.013 mg/kg in particulates from a diesel engine, and 3,7-dinitrofluoranthene was found at 0.028 mg/kg. nih.goviarc.fr The specific concentration and pattern of nitro-PAHs emitted can vary depending on the engine type, fuel composition, and operating conditions. acs.org

Beyond diesel engines, nitrofluoranthenes are generated from the combustion of a wide range of fossil fuels and biomass. nih.goviarc.fr These sources include emissions from burning kerosene (B1165875), gas fuel, and liquefied petroleum gas. nih.goviarc.frechemi.com The incomplete combustion of organic materials in sources like municipal solid waste incinerators also leads to the formation of PAHs and nitro-PAHs. aaqr.orgd-nb.info The characteristics of the fuel, such as moisture content, can significantly influence the emission factors of these compounds. d-nb.info For example, refuse-derived fuel containing fluoranthene can lead to the formation of nitro-PAHs in the flue gas after combustion. d-nb.info

Emission SourceCompound DetectedConcentrationReference
Diesel Engine Particulates3,9-Dinitrofluoranthene0.013 mg/kg nih.gov
Diesel Engine Particulates3,7-Dinitrofluoranthene0.028 mg/kg iarc.fr
Kerosene Heater Particulates3,7-Dinitrofluoranthene0.14 µg/g iarc.fr
Airborne Particulates (Sapporo, Japan, 1989)3,9-Dinitrofluoranthene0.009 µg/g nih.gov
Fossil Fuel and Biomass Combustion Byproducts

Atmospheric Transformation Reactions

Once released into the atmosphere, PAHs like fluoranthene can undergo transformation reactions to form nitrated derivatives, including dinitrofluoranthenes. These reactions can occur in the gas phase or on the surface of particulate matter and are driven by atmospheric oxidants and nitrogen species.

The atmospheric nitration of PAHs is largely driven by reactions with nitrogen oxides (NOx) and highly reactive radical species. nih.gov The hydroxyl radical (•OH) is a key oxidant in the daytime atmosphere. researchgate.net The gas-phase reaction of fluoranthene is often initiated by the addition of an •OH radical. In the presence of NOx, this can lead to the formation of nitrofluoranthene isomers. researchgate.nete3s-conferences.org It has been suggested that this OH-initiated pathway is a significant source of ambient nitroarene concentrations, even if the yields are relatively low. researchgate.net For some PAHs, the reaction with the •OH radical is the dominant atmospheric loss process. researchgate.net

During the nighttime, the nitrate (B79036) radical (NO3•) becomes a more important oxidant. aaqr.org The reaction of PAHs with N2O5 (dinitrogen pentoxide), which is in equilibrium with NO2 and NO3•, is another significant pathway for the formation of nitro-PAHs. nih.govacs.orgnih.gov

The specific isomers formed can depend on the reaction pathway. For example, it is proposed that 2-nitrofluoranthene (B81861) is primarily formed through atmospheric transformation, possibly initiated by •OH radical addition, while 3-nitrofluoranthene is more commonly associated with direct emissions from combustion sources. researchgate.net The formation of dinitrofluoranthenes can occur through the further nitration of mononitrofluoranthenes.

The physical state of the parent PAH—whether it is in the gas phase or adsorbed onto particulate matter—plays a critical role in its atmospheric transformation pathways. aaqr.org Fluoranthene, being a semi-volatile compound, can exist in both phases.

Gas-phase reactions are typically initiated by radicals like •OH (daytime) and NO3• (nighttime). aaqr.orgresearchgate.net These reactions are considered a major formation route for certain nitro-PAH isomers found in the atmosphere. nih.gov For instance, studies suggest that for PAHs existing in both phases, the gas-phase formation of nitro-PAHs is the dominant route compared to heterogeneous formation on particles. nih.govnih.gov The products of these gas-phase reactions can then adsorb onto existing airborne particles. e3s-conferences.org

Particle-bound reactions , also known as heterogeneous reactions, occur on the surface of particulate matter. nih.gov These reactions can involve adsorbed PAHs reacting with gas-phase oxidants like N2O5. nih.govacs.org The isomer distribution of the resulting nitro-PAHs can differ significantly from that of gas-phase reactions. For example, experiments exposing particle-adsorbed fluoranthene to N2O5/NO3/NO2 mixtures suggest that the formation of nitrofluoranthenes on the particle surface occurs via reaction with N2O5, rather than by a NO3• radical-initiated reaction. nih.govacs.orgnih.gov This heterogeneous pathway did not lead to an enhancement of isomers like 2-nitrofluoranthene, which are known to result from gas-phase radical reactions. nih.govacs.org The reactivity of particle-bound PAHs can also be affected by the age and composition of the particles. nih.gov

Table 2: Comparison of Gas-Phase and Particle-Bound Nitration of Fluoranthene

CharacteristicGas-Phase ReactionsParticle-Bound (Heterogeneous) Reactions
Primary Reactants Fluoranthene (gas) + •OH (day), NO3• (night)Fluoranthene (adsorbed) + N2O5, O3
Dominant Formation Route Considered the major pathway for many ambient nitro-PAHs. nih.gov, nih.govConsidered a minor route for semi-volatile PAHs compared to gas-phase formation. nih.gov, nih.gov
Example Isomer Signature Formation of 2-nitrofluoranthene is associated with this pathway. researchgate.netIsomer profiles differ from gas-phase; not a significant source of 2-nitrofluoranthene. nih.gov, acs.org
Influencing Factors Sunlight (for •OH), concentrations of NOx and radicals.Particle composition and age, surface adsorption of N2O5. nih.gov

Environmental Occurrence and Distribution of Dinitrofluoranthenes

Detection in Airborne Particulate Matter

Dinitrofluoranthenes are consistently detected in the atmosphere, predominantly adsorbed onto airborne particulate matter due to their low vapor pressure. iarc.fr Their presence in urban air is a key indicator of human exposure to combustion-related pollutants.

The distribution of dinitrofluoranthenes in the air varies based on proximity to emission sources and time. Studies have identified these compounds in emissions from specific mobile and stationary sources as well as in general ambient air.

For instance, particulates from a diesel engine were found to contain 3,7-dinitrofluoranthene (B10014) at a concentration of 0.028 mg/kg and 3,9-dinitrofluoranthene (B1199685) at 0.013 mg/kg. nih.gov Emissions from a kerosene (B1165875) heater were also identified as a source, containing 3,7-dinitrofluoranthene at a concentration of 0.14 mg/kg of particulate. nih.gov

Ambient air monitoring has confirmed their widespread, albeit low-level, presence. A study in Sapporo, Hokkaido, Japan, in 1989 detected both 3,7- and 3,9-dinitrofluoranthenes in airborne particulates at a level of 0.01 mg/kg of particulate. nih.gov A separate analysis in Sapporo calculated the concentration of 3,7-dinitrofluoranthene in the air to be 0.005 ng/m³. iarc.fr

Table 1: Detection of Dinitrofluoranthene Isomers in Airborne Particulate Matter

IsomerSource/LocationConcentration in Particulate Matter (mg/kg)Air Concentration (ng/m³)Citation
3,7-DinitrofluorantheneDiesel Engine Emissions0.028N/A nih.gov
3,9-DinitrofluorantheneDiesel Engine Emissions0.013N/A nih.gov
3,7-DinitrofluorantheneKerosene Heater Emissions0.14N/A nih.gov
3,7-DinitrofluorantheneAmbient Air (Sapporo, Japan, 1989)0.010.005 nih.goviarc.fr
3,9-DinitrofluorantheneAmbient Air (Sapporo, Japan, 1989)0.01N/A nih.gov

The size of the atmospheric particles onto which dinitrofluoranthenes adsorb is a critical factor in their transport and potential health implications. Research indicates that these compounds tend to associate with smaller particles. A study on 3,9-dinitrofluoranthene found that it was predominantly detected in smaller airborne particles. researchgate.net The analysis of classified airborne particles showed a clear trend where concentrations were highest in the smallest particle size fractions. researchgate.net

Table 2: Particle Size Distribution of 3,9-Dinitrofluoranthene in Airborne Particles

Particle Size (µm)Concentration (fg/m³)Citation
<1.164 researchgate.net
1.1 - 2.014 researchgate.net
2.0 - 3.313 researchgate.net
3.3 - 7.06 researchgate.net
>7.05 researchgate.net

Advanced Analytical Methodologies for Dinitrofluoranthenes

Extraction and Sample Preparation Techniques

The initial and most critical stage in the analysis of dinitrofluoranthenes is their extraction from the sample matrix, followed by a clean-up procedure to remove interfering compounds. The analysis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) often requires more rigorous purification and pre-concentration steps compared to their parent PAHs due to their lower environmental concentrations. aaqr.org

Various solvent extraction protocols have been developed to isolate nitro-PAHs from solid and particulate samples. The choice of solvent and extraction technique is crucial and depends on the nature of the sample matrix.

Commonly employed methods include:

Pressurized Liquid Extraction (PLE): This technique uses solvents at elevated temperatures and pressures to achieve rapid and efficient extractions. Dichloromethane (B109758) (DCM) is a frequently used solvent for extracting nitro-PAHs from filters and polyurethane foams (PUFs). aaqr.org The extract is typically concentrated under a stream of nitrogen. aaqr.org Simultaneous extraction of PAHs and nitro-PAHs using PLE with DCM has also been reported. d-nb.info

Soxhlet Extraction: A traditional and robust method, Soxhlet extraction has been used for samples like bottom ash, often employing a mixture of hexane (B92381) and acetone (B3395972) over an 18-24 hour period. aaqr.org

Ultrasonic Assisted Extraction: Sonication is another method used to extract PAHs and their nitro-derivatives. Solvents such as hexane or dichloromethane have been successfully applied in this technique. d-nb.info

Miniaturized Solvent Extraction: A simplified and miniaturized method has been developed for airborne particles, which uses a small volume (500 μL) of an acetonitrile-dichloromethane mixture. nih.gov

For particularly challenging matrices like diesel soot, which can be highly adsorptive, specialized solvent mixtures are necessary. Research has shown that for nitro-PAHs strongly adsorbed on diesel particulate filter soot, extraction is significantly improved by using an electron-acceptor solvent or by adding a small amount of acetic acid to pyridine. nih.gov

Interactive Data Table: Solvent Extraction Protocols for Nitro-PAHs

Extraction MethodSolvent(s)Sample MatrixReference
Pressurized Liquid Extraction (PLE)Dichloromethane (DCM)Filters, Polyurethane Foams (PUFs) aaqr.orgd-nb.info
Soxhlet ExtractionHexane and AcetoneBottom Ash aaqr.org
Ultrasonic Assisted ExtractionDichloromethane (DCM) or HexaneGeneral d-nb.info
Miniaturized Micro-extractionAcetonitrile-Dichloromethane MixAirborne Particulate Matter nih.gov
Specialized ExtractionPyridine with Acetic AcidDiesel Soot nih.gov

Following extraction, the crude extract contains a multitude of co-extracted substances that can interfere with the subsequent analysis. Therefore, a clean-up step is essential to isolate the nitro-PAH fraction and enhance the reliability of quantification.

Column Chromatography: A widely used technique involves open glass column chromatography with silica (B1680970) gel. d-nb.info The sample is loaded onto the column, and different fractions are eluted using solvents of increasing polarity. For instance, a common procedure involves eluting with n-hexane followed by dichloromethane to separate the nitro-PAH fraction. aaqr.org

Solid-Phase Extraction (SPE): SPE provides a more rapid and often automated alternative to traditional column chromatography. SPE cartridges can be used to fractionate extracts and separate PAHs from their nitro-derivatives. d-nb.inforesearchgate.net For example, Han et al. (2019) used SPE cartridges to fractionate extracts containing PAHs, nitro-PAHs, and other derivatives, eluting them with a mixture of n-hexane and dichloromethane. d-nb.info

Multi-Stage Clean-up: For extremely complex samples and trace-level detection, a multi-stage clean-up process may be necessary. A method developed for dinitropyrenes in soil involved an initial fractionation on a silica gel open column, followed by two additional purification steps using high-performance liquid chromatography (HPLC) with different types of columns. nih.gov This approach ensures the removal of interfering compounds and achieves high recovery rates for the target analytes. nih.gov

The primary goal of these procedures is to reduce matrix effects and potential isobaric interferences, which can negatively impact the detection and quantification of the target compounds. lcms.cz

Solvent Extraction Protocols

Separation and Quantification Techniques

After extraction and clean-up, the purified sample fraction is analyzed using chromatographic techniques to separate the individual dinitrofluoranthene isomers and quantify them.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of nitro-PAHs. aaqr.orgd-nb.inforesearchgate.net It separates components in a liquid mixture by pumping the solution (mobile phase) through a column filled with an adsorbent material (stationary phase). wikipedia.org Different components travel at different rates depending on their interaction with the stationary phase, leading to their separation. wikipedia.org For nitro-PAH analysis, reversed-phase columns, such as C18 (octadecylsilyl or ODS), are commonly employed. aaqr.orgnih.gov

To enhance selectivity and sensitivity, especially for trace analysis in complex environmental samples, two-dimensional HPLC (2D-HPLC) systems are utilized. researchgate.netresearchgate.net A 2D-HPLC system connects two different columns via a switching valve, allowing for a multi-step separation process within a single analysis. researchgate.netkoreascience.kr

In a typical application for nitro-PAHs, the first dimension is used for on-line clean-up and/or fractionation. researchgate.netkoreascience.kr For instance, a nitrophenylethyl (NPE)-bonded silica column might be used in the first dimension due to its strong dipole-dipole interactions, which help in retaining and concentrating the nitro-analytes. koreascience.kr After this initial step, the fraction containing the compounds of interest is automatically transferred to a second, analytical column (e.g., a polymeric ODS column) for high-resolution separation. researchgate.netkoreascience.kr This approach effectively removes interfering matrix components, leading to cleaner chromatograms and more accurate quantification. researchgate.netresearchgate.net

A significant challenge in detecting nitro-PAHs like 3,4-dinitrofluoranthene is that they are not naturally fluorescent, which limits the use of highly sensitive fluorescence detectors. researchgate.netchromatographyonline.com To overcome this, a clever strategy involving on-line chemical reduction is employed. nih.govresearchgate.net

The method involves integrating a "reduction column" into the HPLC system after the analytical separation column. nih.gov This reduction column is packed with a catalyst, such as platinum and rhodium coated on an alumina (B75360) support. nih.gov As the separated dinitrofluoranthene passes through this column, the nitro groups (-NO₂) are catalytically reduced to amino groups (-NH₂), converting the non-fluorescent dinitrofluoranthene into a highly fluorescent diaminofluoranthene. nih.govresearchgate.net

This newly formed fluorescent derivative then flows directly into a fluorescence detector. fluorescence-measurement.com The detector irradiates the sample with a specific excitation wavelength and measures the emitted light at a different, longer wavelength. chromatographyonline.com This process allows for the highly sensitive and selective detection of dinitrofluoranthenes and other nitro-PAHs. researchgate.net The immediate detection of the amino-derivatives after their on-line formation is key to the method's sensitivity, with detection limits reported to be in the low picogram (pg) range. nih.govkoreascience.kr This combined technique of HPLC with on-line reduction and fluorescence detection has become a standard and powerful tool for the trace analysis of these compounds in environmental samples. researchgate.netkoreascience.kr

Interactive Data Table: HPLC Analysis and Detection Findings

Analytical TechniqueKey FeaturePurpose / AdvantageTypical Detection LimitReference
HPLC Reversed-phase ODS columnsSeparation of nitro-PAH isomers.N/A aaqr.orgnih.gov
2D-HPLC Column-switching between two different columnsEnhanced clean-up and selectivity; removal of matrix interference.N/A researchgate.netresearchgate.netkoreascience.kr
On-Line Reduction Catalyst column (e.g., Pt-Rh on alumina)Converts non-fluorescent nitro-PAHs to fluorescent amino-PAHs.N/A nih.govresearchgate.net
Fluorescence Detection Measures emitted light from fluorescent compoundsHighly sensitive and selective quantification of the reduced amino-PAHs.0.1 - 140 pg per injection nih.govkoreascience.kr
Two-Dimensional HPLC Applications

Gas Chromatography with Mass Spectrometry (GC/MS)

Gas chromatography combined with mass spectrometry (GC/MS) is a cornerstone technique for the analysis of semi-volatile organic compounds like nitro-PAHs. d-nb.infothermofisher.comnist.gov The methodology involves vaporizing a sample, which is then separated into its components as it travels through a capillary column with a carrier gas. thermofisher.cometamu.edu Each separated compound then enters the mass spectrometer, where it is ionized and fragmented, and the resulting ions are separated based on their mass-to-charge (m/z) ratio to generate a unique mass spectrum that acts as a chemical fingerprint. nist.govetamu.edu

For nitro-PAHs, GC/MS offers a robust method for separation and detection. d-nb.info However, some nitro-derivatives may be susceptible to thermal degradation at the high temperatures used in the GC injection port and oven. d-nb.infowikipedia.org The choice of ionization method is also critical; while electron impact (EI) is common, negative ion chemical ionization (NICI) can offer enhanced sensitivity and selectivity for electronegative compounds like nitro-PAHs. d-nb.infolgcstandards.com

Table 1: Typical GC/MS Parameters for Nitro-PAH Analysis This table presents a generalized set of parameters based on common methodologies for nitro-PAH analysis. Specific conditions may vary.

ParameterTypical SettingPurpose
Column Fused silica capillary column (e.g., 30 m x 0.25 mm) with a 5% or 50% phenyl-substituted methylpolysiloxane stationary phase. lgcstandards.comaaqr.orgSeparates individual compounds from a mixture based on their volatility and polarity. etamu.edu
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min). mdpi.comTransports the vaporized sample through the column. etamu.edu
Injection Mode Splitless injection at high temperature (e.g., 300 °C). mdpi.comEnsures complete vaporization and transfer of trace analytes onto the column. mdpi.com
Oven Program Temperature ramp, e.g., starting at 60 °C, ramping to 320 °C. mdpi.comControls the separation by eluting compounds based on their boiling points. mdpi.com
Ionization Mode Electron Impact (EI) or Negative Ion Chemical Ionization (NICI). d-nb.infolgcstandards.comEI provides standard fragmentation patterns for library matching. NICI is highly sensitive for nitro-compounds. d-nb.infolgcstandards.com
MS Detection Full Scan or Selected Ion Monitoring (SIM). thermofisher.comFull scan acquires a full mass spectrum. SIM monitors specific ions for increased sensitivity. thermofisher.com

Gas chromatography coupled with a triple-quadrupole mass spectrometer (GC-MS/MS) represents a significant advancement for the trace analysis of dinitrofluoranthenes. thermofisher.comshimadzu.com This tandem MS technique, often operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity. thermofisher.comshimadzu.combruker.com

A triple-quadrupole instrument consists of two mass-resolving quadrupoles (Q1 and Q3) separated by a collision cell (q2). wikipedia.org In SRM mode, Q1 is set to allow only the specific molecular ion (precursor ion) of the target analyte to pass through. In q2, this ion is fragmented by collision with an inert gas. Q3 is then set to monitor only a specific, characteristic fragment ion (product ion). wikipedia.org This two-stage mass filtering drastically reduces chemical noise from the sample matrix, allowing for much lower detection limits than conventional single-quadrupole GC/MS. shimadzu.combruker.com This high selectivity is crucial for accurately quantifying specific isomers, such as dinitrofluoranthene, in complex environmental samples like airborne particulate matter. shimadzu.comacs.org For instance, a GC-MS/MS method was developed for the analysis of dinitrofluoranthene and dinitropyrene (B1228942) isomers using a triple-quadrupole mass spectrometer. dntb.gov.ua

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a separation technique that uses a mobile phase, typically carbon dioxide, held above its critical temperature and pressure. wikipedia.orgteledynelabs.com This gives the mobile phase unique properties of both a liquid and a gas—low viscosity and high diffusivity—which can lead to faster and more efficient separations compared to traditional HPLC. shimadzu.com SFC is considered a form of normal-phase chromatography and is particularly well-suited for the analysis and purification of thermally labile and chiral molecules. wikipedia.orgselvita.com

For the analysis of nitroaromatic compounds, SFC offers a valuable alternative to GC, especially for compounds that may degrade at high temperatures. wikipedia.orgdtic.mil The mobile phase often includes a polar organic co-solvent (modifier), such as methanol (B129727), to modulate the eluting strength. shimadzu.com The separation can be optimized by adjusting pressure, temperature, and the composition of the mobile phase. wikipedia.org While less common than GC/MS for routine environmental analysis of nitro-PAHs, SFC has been successfully applied to a wide range of nitroaromatics, nitramines, and nitrate (B79036) esters. dtic.mil Its application is particularly advantageous in pharmaceutical analysis for chiral separations, highlighting its potential for separating complex isomeric mixtures. selvita.com

Table 2: Key Features of Supercritical Fluid Chromatography (SFC) This table summarizes the fundamental aspects of the SFC technique.

FeatureDescriptionRelevance to Dinitrofluoranthene Analysis
Mobile Phase Supercritical CO₂, often with a polar modifier (e.g., methanol, ethanol). wikipedia.orgshimadzu.comCO₂ is non-toxic and easily removed post-analysis. Modifiers help elute polar nitro-PAHs. selvita.com
Stationary Phase Packed columns similar to HPLC, including chiral stationary phases. wikipedia.orgAllows for separation based on polarity and can resolve chiral isomers if applicable. wikipedia.org
Pressure/Temp. Above the critical point of the mobile phase (for CO₂, >73 bar and >31 °C). chromatographyonline.comKey parameters for controlling solvent strength and achieving separation. wikipedia.org
Advantages Fast analysis, reduced organic solvent consumption, suitable for thermally labile compounds. teledynelabs.comshimadzu.comselvita.comOffers a "green" analytical option and can prevent thermal degradation of sensitive nitro-PAHs. selvita.com

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized compounds and for confirming the identity of analytes separated by chromatographic techniques. nih.gov For dinitrofluoranthenes, methods like NMR and vibrational spectroscopy provide detailed information about the molecular structure and the specific placement of the nitro functional groups. nih.govepa.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. wikipedia.orgrsc.org It works by probing the magnetic properties of atomic nuclei (such as ¹H or ¹³C) in a strong magnetic field. ebsco.comlibretexts.org The exact resonance frequency of a nucleus, reported as a chemical shift, depends on its local electronic environment, providing a detailed map of the molecule's carbon-hydrogen framework. libretexts.orgsavemyexams.com

For nitro-PAHs, NMR is crucial for unambiguously identifying the positions of the nitro group substituents on the aromatic skeleton. acs.org For example, in a study of 2-nitrofluorene, ¹H NMR data showed that the signals for the aromatic protons shifted to a lower field, which helped in proposing the conformation of the nitro group relative to the aromatic moiety. acs.org While specific NMR data for this compound is not detailed in the provided search results, the technique would be the definitive method for confirming its structure. Two-dimensional NMR techniques, such as NOE spectroscopy, can provide through-space correlations between nuclei, which is useful for determining the three-dimensional structure of complex molecules. wikipedia.org

Vibrational Spectroscopy (Implied from Nitro-PAH analysis)

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring its vibrational modes. doi.org This technique is particularly useful for identifying nitro-PAH isomers because their mass spectra can be very similar, while their vibrational spectra often show distinct differences. researchgate.netsfasu.edu

The nitro group has characteristic symmetric and asymmetric stretching vibrations that appear in specific regions of the IR and Raman spectra. doi.org The precise frequencies of these vibrations are sensitive to the electronic environment and the nitro group's orientation with respect to the aromatic ring. nih.govdoi.org For example, studies on nitrotriphenylene isomers predicted that the asymmetric nitro stretches for 1-nitrotriphenylene (B3057482) would occur at higher frequencies compared to 2-nitrotriphenylene. nih.gov This sensitivity allows vibrational spectroscopy to serve as a powerful tool for distinguishing between isomers that may be difficult to separate chromatographically. sfasu.edu Density Functional Theory (DFT) calculations are often used in conjunction with experimental spectra to aid in the assignment of vibrational modes. nih.gov

Table 3: Characteristic Nitro Group Vibrational Frequencies in Nitro-PAHs Frequency ranges are approximate and can vary based on molecular structure and physical state.

Vibrational ModeTypical Frequency Range (cm⁻¹)Spectroscopic Technique
Asymmetric Stretch (ν_as(NO₂)) 1500 - 1570IR, Raman
Symmetric Stretch (ν_s(NO₂)) 1330 - 1370IR, Raman

Source: Based on data from reviews and studies of various nitro-PAHs. nih.govdoi.org

X-ray Crystal Structure Analysis (for related compounds)

For nitro-PAHs, a key structural feature of interest is the dihedral angle between the plane of the nitro group and the plane of the aromatic ring system. nih.gov This orientation has been correlated with the compound's biological activity. researchgate.netnih.gov For example, studies on a range of nitro-PAHs have shown that compounds where the nitro group is oriented perpendicular to the aromatic system often exhibit different biological properties than isomers where it is co-planar. nih.gov The crystal structure of related compounds, such as 1,6-dinitrocycloheptatriene, has been successfully determined, providing a basis for understanding the structural chemistry of dinitro-compounds. rsc.org In the absence of an experimental crystal structure, theoretical calculations are often employed to predict the geometry of nitro-PAHs. researchgate.net

Environmental Transformation and Degradation Pathways of Dinitrofluoranthenes

Abiotic Degradation Processes

Abiotic degradation involves the transformation of a chemical through non-biological means, primarily through reactions with environmental factors such as sunlight and water, or through oxidation.

Photochemical degradation, or photolysis, is a significant process for the atmospheric removal of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). aaqr.orgcase.edu The rate and mechanism of photolysis depend on several factors, including the structure of the specific isomer, the medium in which it is present (e.g., gas phase, in solution, or adsorbed to particulate matter), and the presence of other chemical species. who.intnih.gov

Research indicates that photolysis is a primary degradation pathway for nitro-PAHs such as 2-nitrofluoranthene (B81861). aaqr.org The process is influenced by the orientation of the nitro groups. For instance, more compact nitro-PAHs like 3-nitrofluoranthene (B1196665) tend to have slower degradation rates. nih.gov The presence of oxygen can facilitate photodegradation by oxidizing the parent compound. nih.gov The degradation kinetics can vary, with some nitro-PAHs following first-order kinetics, while others may exhibit second-order or self-catalytic reactions depending on the solvent. nih.gov

Table 1: Factors Influencing Photochemical Degradation of Nitro-PAHs

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For many nitroaromatic compounds, alkaline hydrolysis can be a significant degradation pathway. acs.orgacs.org This process often involves the formation of a transient, colored species known as a Meisenheimer complex as an intermediate. acs.orgacs.orgenviro.wiki However, for nitro-PAHs like dinitrofluoranthenes that lack other functional groups susceptible to hydrolysis, this pathway is not considered a major environmental degradation process under typical pH conditions (pH 5-9). The stability of the aromatic ring system and the carbon-nitro bond makes them resistant to neutral hydrolysis.

Oxidative degradation involves the reaction of the compound with atmospheric oxidants. While the presence of nitro groups can make the aromatic rings more resistant to oxidation compared to the parent PAH, reactions with potent oxidants still occur. researchgate.net In the atmosphere, gas-phase reactions with hydroxyl (OH) radicals are a dominant destruction process for many PAHs, leading to the formation of nitro-PAHs and other oxygenated derivatives. aaqr.orgacs.org Reactions with nitrate (B79036) (NO₃) radicals, particularly at night, and ozone (O₃) are also important transformation pathways. aaqr.org The presence of catalysts, such as those in diesel particulate filters, can promote both the nitration of PAHs and the subsequent oxidative degradation of the resulting nitro-PAHs. tandfonline.com

Hydrolytic Degradation

Biotic Degradation Pathways

Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms. This is a crucial pathway for the removal of persistent organic pollutants from the environment.

The biodegradation of high-molecular-weight nitro-PAHs is generally a slow and challenging process due to their low aqueous solubility and the stability of their structure. aaqr.org However, various microorganisms, including bacteria and fungi, have demonstrated the ability to transform these compounds. aaqr.orgresearchgate.netnih.gov

Under aerobic conditions, the initial step in the bacterial degradation of PAHs typically involves enzymes called dioxygenases, which incorporate both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. nih.govasm.org This intermediate is then dehydrogenated to form a dihydroxylated compound (a catechol), which makes the ring susceptible to cleavage by other enzymes. nih.govasm.org

For nitroaromatic compounds, a key mechanism involves nitroreductase enzymes. nih.gov These enzymes catalyze the reduction of the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). This reduction is often a critical step, as the resulting aminofluoranthenes may be more amenable to subsequent degradation, or the reduction process can destabilize the ring structure. This transformation can occur under both anaerobic and aerobic conditions. nih.gov

Under anaerobic conditions, the degradation pathway is different as oxygen is not available to initiate the reaction. wur.nl The aromatic ring must be "activated" by other means, such as carboxylation or hydroxylation, before the ring can be reduced and cleaved. wur.nl

The complete mineralization of dinitrofluoranthenes results in carbon dioxide, water, and inorganic nitrogen compounds. However, the process occurs through a series of intermediate products.

Based on the degradation pathways of related compounds, the initial transformation of dinitrofluoranthenes likely involves the reduction of one or both nitro groups to form aminonitrofluoranthenes and diaminofluoranthenes. nih.gov Following the initial attack on the aromatic structure, which is often hydroxylation, the ring is cleaved. nih.govasm.org This leads to the formation of central intermediates like catechols and protocatechuates, which are then funneled into common metabolic pathways such as the tricarboxylic acid (TCA) cycle for further breakdown and energy production. nih.govresearchgate.net

For example, the degradation of the structurally similar 3,4-dichloroaniline (B118046) by Pseudomonas fluorescens was found to produce 3-chloro-4-hydroxyaniline as a metabolite, suggesting a pathway involving hydroxylation. nih.gov Similarly, alkaline hydrolysis of other nitroaromatics like TNT can yield terminal products such as formate, formaldehyde, nitrate, and nitrite. enviro.wiki While specific metabolites for 3,4-dinitrofluoranthene are not extensively documented, the table below outlines the probable intermediates based on established degradation mechanisms for nitro-PAHs and other nitroaromatic compounds.

Table 2: Potential Intermediates in the Degradation of Dinitrofluoranthene

Microbial Transformation Mechanisms

Environmental Persistence and Fate Modeling

The environmental persistence of dinitrofluoranthenes is significantly influenced by their physicochemical properties, which dictate their movement and distribution across various environmental compartments, including air, water, soil, and biota. Due to their low water solubility and semi-volatile nature, these compounds tend to adsorb strongly to particulate matter in the atmosphere, soil, and sediment. researchgate.net This adsorption affects their mobility and bioavailability. Air is considered a primary medium for the long-range transport and environmental distribution of these compounds. researchgate.net

To understand and predict the behavior of these pollutants, environmental fate models are employed. These models are quantitative tools that help in understanding the managed system and predicting the long-term impacts of chemical releases. defra.gov.uk They are routinely used in environmental risk assessments to estimate predicted environmental concentrations (PECs) in different media. defra.gov.uknibio.no For persistent organic pollutants (POPs) like dinitrofluoranthenes, which can have very long residence times, monitoring alone may be insufficient to assess the effectiveness of emission reduction measures, making modeling a critical tool. defra.gov.uk

Development of Environmental Fate Models

The development of environmental fate models for nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), including dinitrofluoranthenes, has been crucial for understanding their distribution and persistence. These models integrate information on a chemical's properties, emission sources, and the characteristics of the environment to simulate its distribution and transformation. rsc.org

A significant approach in modeling the fate of nitro-PAHs involves the use of multimedia fugacity-based models. researchgate.netnih.govumich.edu Fugacity, defined as the "escaping tendency" of a chemical from a phase, is used to describe the partitioning of a substance between environmental compartments like air, water, soil, and sediment. tul.cz These models are essential for forecasting pollutant concentrations over space and time. tul.cz

One notable study developed a comprehensive multimedia model for PAHs and five specific nitro-PAHs in the Lake Michigan basin, demonstrating a framework applicable to dinitrofluoranthenes. nih.govumich.edu This research utilized a combination of models to create a detailed picture of the pollutants' behavior:

Fugacity Model: A Level III fugacity model was used to depict the multimedia transport and fate of the compounds under steady-state assumptions. researchgate.net

Food Web Model: This was integrated to understand the bioaccumulation of the compounds in the aquatic food chain, including in fish like lake trout. nih.gov

Monte Carlo Model: This was used to handle uncertainty and variability in the model inputs, providing a more robust assessment of the potential range of outcomes. nih.gov

The development and application of such models require extensive input data. The necessary parameters for modeling the fate of a compound like this compound are categorized as chemical-specific, environmental, and emission-related.

Table 1: Key Input Parameters for Environmental Fate Models of Dinitrofluoranthenes

Parameter CategorySpecific ParameterDescription & Relevance for Modeling
Chemical Properties Molecular WeightBasic property used in many calculations.
Water Solubility (S)Influences partitioning between water and other phases (e.g., soil, air). numberanalytics.com
Vapor Pressure (VP)Determines the tendency of the chemical to volatilize from soil or water into the air. numberanalytics.com
Octanol-Water Partition Coefficient (Kow)Indicates the potential for a chemical to bioaccumulate in fatty tissues of organisms.
Octanol-Air Partition Coefficient (Koa)Describes partitioning between air and organic matter (e.g., aerosols, vegetation).
Henry's Law Constant (H)Governs the partitioning between air and water.
Degradation Rates Half-life in AirRate of degradation due to processes like photolysis and reaction with hydroxyl radicals.
Half-life in WaterRate of degradation from processes like hydrolysis and biodegradation.
Half-life in SoilRate of degradation in the soil environment, primarily through microbial action.
Half-life in SedimentRate of degradation in aquatic sediments.
Environmental Properties Dimensions of CompartmentsVolume and surface area of air, water, soil, and sediment layers in the defined model environment.
Organic Carbon ContentAffects sorption of the compound in soil and sediment.
TemperatureInfluences reaction rates and physicochemical properties like vapor pressure.
Emission Data Emission RatesThe rate at which the compound is released into each environmental compartment (e.g., air, water). tul.cz

This table is a generalized representation of inputs required for fugacity-based environmental fate models.

Research findings from modeling studies on nitro-PAHs have revealed important insights and challenges. For instance, the Lake Michigan study found good agreement between predicted and measured concentrations in the air, but the model under-predicted concentrations in water and sediment. nih.govwanfangdata.com.cn This discrepancy suggests that certain parameters, such as degradation rates or direct discharges to water, might have been estimated incorrectly, highlighting an area for further research and model refinement. nih.gov Similarly, while the model accurately predicted levels of heavier PAHs in lake trout, it over-predicted the concentrations of lighter compounds, possibly due to overestimations of metabolic half-lives or absorption efficiencies. nih.govwanfangdata.com.cn These findings are critical for the ongoing development of more accurate and predictive environmental fate models for the entire class of nitro-PAHs.

Computational and Theoretical Studies on Dinitrofluoranthenes

Quantum Chemistry Approaches for Reactivity Prediction

Quantum chemistry, a field that applies quantum mechanics to chemical problems, is instrumental in understanding the behavior of dinitrofluoranthenes at the molecular level. jocpr.com By solving the Schrödinger equation for a given molecule, albeit with approximations for complex systems, researchers can calculate a wide range of properties that are crucial for predicting reactivity. jocpr.comscienceopen.com These methods can determine the distribution of electrons, the energies of molecular orbitals, and the most stable geometric arrangements of the atoms. jocpr.com

Prediction of Reactive Sites and Isomer Formation

A key application of quantum chemistry is the prediction of where a chemical reaction is most likely to occur on a molecule. researchgate.net For electrophilic reactions, which are common in the formation of nitroaromatic compounds, sites with higher electron density are generally more reactive. researchgate.net Theoretical methods like the condensed Fukui function (CFF) have been successfully used to predict the reactive sites in polycyclic aromatic hydrocarbons (PAHs). researchgate.net For instance, in a study of 15 PAHs, the CFF method was found to be optimal for predicting the sites of nitration. researchgate.net

The formation of different isomers of dinitrofluoranthene can be understood by examining the electronic properties of the parent fluoranthene (B47539) molecule and its mononitrated intermediates. The energy and distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important indicators of electrophilic reactivity. researchgate.net For example, studies on mononitrated fluoranthenes have shown a correlation between the symmetric NO2 stretching frequency and the mutagenic potencies of the isomers, which provides insight into their relative reactivity. researchgate.net The nitration of 3-nitrofluoranthene (B1196665) has been reported to yield 3,9-dinitrofluoranthene (B1199685), indicating the directing effect of the first nitro group. cdnsciencepub.com

Table 1: Predicted Mutagenicity and Electronic Properties of Dinitrofluoranthene Isomers and Related Compounds innovareacademics.in

CompoundlogPPredicted ActivityHOMO (eV)LUMO (eV)
3,9-dinitrofluoranthene4.445.02-0.25-0.12
2,4-dinitrofluoranthene4.443.26-0.25-0.13
3,4-dinitrofluoranthene4.443.89-0.25-0.12

This table is based on data from a Quantitative Structure-Toxicity Relationship (QSTR) study and includes values for comparison.

Reaction Mechanism Elucidation

Quantum chemistry allows for the detailed exploration of reaction pathways, from reactants to products, through the identification of transition states and intermediates. uq.edu.ausumitomo-chem.co.jp This is crucial for understanding how a reaction proceeds and what factors control its speed and outcome. sumitomo-chem.co.jp By calculating the potential energy surface of a reaction, the most energetically favorable pathway can be determined. jocpr.com

For complex reactions, computational chemists often evaluate several hypothetical pathways to determine the most plausible mechanism that is consistent with available experimental data. uq.edu.au The elucidation of reaction mechanisms for complex molecules can be challenging, but computational methods have made it possible to study systems with a large number of atoms. uq.edu.au For example, theoretical studies on the degradation of similar nitroaromatic compounds, like 2,4-dinitroanisole, by hydroxyl radicals have shown that addition-elimination is the dominant reaction mechanism. researchgate.net Such studies provide a framework for understanding the potential atmospheric degradation pathways of dinitrofluoranthenes.

Calculation of Energetic Parameters for Reactions

According to transition state theory, the rate of a reaction is exponentially related to its activation energy; a lower activation energy corresponds to a faster reaction. sumitomo-chem.co.jp Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to calculate these energy barriers. scienceopen.comfaccts.de While comparing absolute calculated and experimental energy barriers can be complex due to factors like solvation effects, the relative energies calculated for different pathways provide valuable predictive insights. faccts.de For instance, calculating the Gibbs free energy change (ΔG) can determine the spontaneity of a reaction. studymind.co.ukyoutube.com Theoretical calculations of rate constants for the reactions of radicals with pollutants have shown good agreement with experimental values, demonstrating the predictive power of these methods. mdpi.com

Molecular Modeling and Simulation Techniques

Molecular modeling encompasses a broader range of computational techniques than quantum chemistry, including methods based on classical mechanics. atomistica.online These techniques are used to simulate the behavior of molecules and their interactions over time. atomistica.online

Application of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a series of compounds with their reactivity. nih.govchemrxiv.org These models are built by finding a statistically significant relationship between numerical descriptors of the molecules and their measured reactivity. mdpi.com The molecular descriptors can be derived from the chemical structure or calculated using quantum chemical methods. researchgate.net

QSRR models have been developed to predict various properties, including the mutagenicity of nitroaromatic compounds. innovareacademics.in In one study, a model was developed for a series of nitroaromatic compounds, including this compound, to predict their mutagenic activity. innovareacademics.in Such models can be used as a screening tool to estimate the potential toxicity of new or untested compounds. innovareacademics.in The development of robust QSRR models relies on a diverse training set of compounds and appropriate statistical methods to establish a reliable correlation. mdpi.comresearchgate.net

Molecular Dynamics Simulations (for general molecular interactions)

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. mdpi.comnih.gov

MD simulations are particularly useful for understanding how molecules like dinitrofluoranthenes might interact with other molecules in their environment, such as biological macromolecules or other environmental pollutants. mdpi.comnih.gov These simulations can reveal the preferred binding modes and interaction energies between molecules. nih.gov While direct MD simulations of the chemical reactions of dinitrofluoranthenes are less common, they are invaluable for studying the non-covalent interactions that can influence reactivity and biological activity. uq.edu.aunih.gov For instance, MD simulations can be used to predict the assembly structures of complex molecules. rsc.org

Theoretical Frameworks for Environmental Behavior

Theoretical frameworks are essential for predicting the environmental behavior of chemical compounds, particularly for substances like dinitrofluoranthenes where extensive experimental data may be limited. These frameworks utilize computational models to simulate how a chemical will interact with different environmental compartments, providing insights into its persistence, mobility, and ultimate fate. The use of such models is a cornerstone of modern environmental risk assessment, allowing for the screening and prioritization of chemicals based on their intrinsic properties. rsc.orgeuropa.eu

The environmental partitioning and distribution of a chemical describe how it moves between and accumulates in various environmental media, including air, water, soil, sediment, and biota. researchgate.netnih.gov Modeling this behavior is critical for understanding a compound's potential for transport, transformation, and exposure. For dinitrofluoranthenes, including the 3,4-isomer, computational models based on Quantitative Structure-Property Relationships (QSPRs) or Quantitative Structure-Activity Relationships (QSARs) are the primary tools for these predictions. rsc.orgoecd.org

These models operate on the principle that a chemical's environmental fate is governed by its fundamental physicochemical properties, which can be calculated or estimated from its molecular structure. nih.govoecd.org Key parameters such as the octanol-water partition coefficient (Kow), the soil organic carbon-water (B12546825) partition coefficient (Koc), Henry's Law constant, vapor pressure, and water solubility are used as inputs for these models. epa.gov By inputting these parameters into multimedia environmental models, such as fugacity-based models or tools like the EPA's EPI Suite™, scientists can predict the equilibrium distribution of a substance in a defined environment. researchgate.netepa.gov

The reliability of these models depends on the quality of the input data and the validation of the QSARs used. oecd.org For many nitrated polycyclic aromatic hydrocarbons (NPAHs), experimentally determined values are scarce, making estimation methods indispensable. The data presented for dinitrofluoranthene isomers are typically derived from such validated estimation methods. echemi.com

Research Findings and Predicted Data

While specific experimental data for this compound is not widely available, its environmental partitioning behavior can be inferred from computational models and data on closely related isomers, such as 3,7-Dinitrofluoranthene (B10014). These models use structural information to estimate the key physicochemical properties that drive environmental distribution.

Below is a table of estimated physicochemical properties for a dinitrofluoranthene isomer, which serves as a basis for partitioning models.

Table 1: Estimated Physicochemical Properties for 3,7-Dinitrofluoranthene Note: These values are estimated using computational QSPR models and serve as inputs for environmental distribution models. Data is for the 3,7-isomer as a representative analogue for this compound.

PropertyEstimated ValueSource
Log Kow (Octanol-Water Partition Coefficient) 4.44 echemi.com
Koc (Soil/Sediment Adsorption Coefficient) 6,200 L/kg echemi.com
Henry's Law Constant 2.0 x 10⁻¹⁰ atm·m³/mol echemi.com
Vapor Pressure 1.3 x 10⁻¹⁰ mmHg (at 25°C) echemi.com
Water Solubility Practically insoluble echemi.com

These properties are used to model how this compound would likely behave in the environment. The following interactive table illustrates the interpretation of these parameters in the context of environmental partitioning.

Table 2: Predicted Environmental Partitioning Behavior of this compound Based on Modeled Properties

Environmental CompartmentKey Parameter(s)Predicted Behavior for this compoundRationale
Soil & Sediment KocStrongly Adsorbed / Immobile. The high estimated Koc value of 6,200 suggests that the compound will bind tightly to the organic carbon fraction of soil and sediment, limiting its mobility and leaching into groundwater. epa.govechemi.com
Water Water Solubility, Log KowLow concentration in the water column; partitions to suspended solids and sediment. Its practical insolubility in water and high Log Kow indicate a strong tendency to move from the aqueous phase to organic matter, such as sediment. epa.govechemi.com
Air Vapor Pressure, Henry's Law ConstantLow volatility; primarily associated with particulate matter rather than the gas phase. The extremely low vapor pressure and Henry's Law constant indicate that volatilization from soil or water surfaces is not a significant environmental fate process. echemi.com If airborne, it is expected to be adsorbed onto particles. researchgate.net
Biota Log KowPotential for bioaccumulation. A Log Kow value of 4.44 suggests that the compound is lipophilic ("fat-loving") and has the potential to accumulate in the fatty tissues of organisms. epa.govepa.gov

These modeling results collectively indicate that if this compound is released into the environment, it is expected to predominantly reside in soil and sediment, with limited mobility in water and low volatility into the air. Its properties also suggest a potential for it to enter food chains through bioaccumulation.

Interactions of Dinitrofluoranthenes Within Environmental Systems

Adsorption and Desorption Processes on Environmental Particulates

The distribution of dinitrofluoranthenes in the environment is significantly influenced by their tendency to adsorb to solid particles. Due to their low water solubility and relatively low vapor pressure, these compounds are predominantly found associated with the solid phase in soil and sediment, as well as with atmospheric particulate matter. mdpi.com

Research indicates that NPAHs generally show stronger adsorption and lower mobility in soil compared to their parent PAHs. mdpi.com The introduction of nitro functional groups increases the polarity of the molecule, leading to specific interactions with environmental sorbents. The primary factors governing the adsorption and desorption of 3,4-Dinitrofluoranthene include the properties of the compound itself and the characteristics of the environmental particulates.

Key Research Findings:

Sorption Strength: NPAHs are absorbed into soil organic matter and black carbon primarily through nonspecific hydrophobic interactions, but specific interactions also play a crucial role. mdpi.com The estimated soil organic carbon-water (B12546825) partition coefficient (Koc) for the related compound 3,7-dinitrofluoranthene (B10014) is high (estimated at 6,200), indicating a strong tendency to adsorb to suspended solids and sediment. echemi.com

Mobility: The strong adsorption of NPAHs onto the solid soil phase limits their vertical movement and leaching into groundwater. mdpi.com Their transport is more likely to occur via wind and water erosion of contaminated particles. mdpi.com

Particulate Type: Adsorption is not uniform across all particulate types. The clay fraction of soil is particularly important for the adsorption of polar PAHs due to specific interactions. mdpi.com Furthermore, soot-like materials, such as black carbon from combustion processes, show a strong affinity for planar aromatic compounds and can significantly influence their distribution. acs.orgnih.gov

Table 1: Factors Influencing the Adsorption and Desorption of Dinitrofluoranthenes

FactorInfluence on Adsorption/DesorptionResearch Findings
Particulate Properties
Organic Matter ContentHigher organic matter content generally increases adsorption due to hydrophobic partitioning and specific interactions. researchgate.netSoil and sediment organic matter is a primary factor governing the sorption of PAHs and other nonionic compounds. researchgate.net
Clay ContentThe clay fraction is significantly involved in the adsorption of polar PAHs. mdpi.comSpecific interactions with mineral surfaces contribute to strong binding. mdpi.com
Black Carbon (Soot) ContentStrong sorption affinity, particularly for planar aromatic compounds. acs.orgnih.govCan lead to very high organic carbon-normalized distribution coefficients (Koc). acs.org
Compound Properties
PolarityIncreased polarity from nitro groups enhances specific interactions with polar surfaces. mdpi.comNPAHs have lower mobility than their parent PAHs. mdpi.com
Molecular StructurePlanarity of the molecule can enhance sorption to certain materials like soot. acs.orgPlanar contaminants show significantly different sorption relationships compared to nonplanar ones. acs.org
Environmental Conditions
TemperatureAdsorption is typically an exothermic process; thus, lower temperatures often favor stronger adsorption. gdut.edu.cnDecreasing temperatures were found to increase the affinity of similar organic pollutants for microplastics. gdut.edu.cn
pHCan alter the surface charge of minerals and the protonation state of the compound, affecting electrostatic interactions. mdpi.comnih.govAn acidic environment generally facilitates organic carbon sorption on mineral oxides. nih.gov
Salinity / Ionic StrengthCan affect the solubility of the compound and surface charge properties, influencing adsorption. gdut.edu.cnresearchgate.netIncreasing salinity was found to decrease the adsorption capacity for phenanthrene (B1679779) on PVC microplastics. gdut.edu.cn

Chemical Interactions with Environmental Components

The chemical reactivity of this compound, enhanced by its electron-withdrawing nitro groups, facilitates a range of interactions with environmental components that are not as prominent for its parent PAH, fluoranthene (B47539). These interactions occur primarily at the interface of mineral surfaces and with natural organic matter.

Mineral components of soils and sediments, such as clays (B1170129) and metal oxides, possess reactive surfaces that can interact with polar organic molecules. princeton.edu The surface chemistry of these minerals, which includes variably charged hydroxyl groups, dictates the nature and strength of these interactions. nih.govprinceton.edu

Electrostatic Interactions and Ligand Exchange: In acidic environments, the surface hydroxyl groups on minerals like goethite and other iron oxides can become protonated, creating a positive surface charge. nih.gov This positively charged surface can then attract the electronegative nitro groups of the this compound molecule through electrostatic forces. Ligand exchange, where a functional group of the organic molecule directly coordinates with a metal ion on the mineral surface, is another potential mechanism.

Surface Catalysis: Mineral surfaces can act as catalysts, potentially promoting the transformation of adsorbed organic compounds. princeton.edu While specific studies on this compound are limited, minerals are known to be able to serve as redox partners for organic matter, either through direct electron transfer or the generation of reactive oxygen species. princeton.edu

Influence of Mineral Type: Different minerals have varying capacities for interaction. Clay minerals (e.g., illite, kaolinite, smectite) have a high surface area and cation exchange capacity, which controls mineral interactions with polar organic compounds. mdpi.com The specific structure of minerals like manganese oxides can also influence their preference for sorbing different types of organic carbon. nih.gov

Soil organic matter (SOM) is a complex and heterogeneous mixture that plays a dominant role in the fate of organic pollutants. researchgate.net The interactions between dinitrofluoranthenes and SOM are critical for their sequestration in the environment.

Partitioning and Hydrophobic Interactions: A primary mechanism for the sorption of PAHs is partitioning into the bulk of the organic matter. researchgate.net For this compound, while it is more polar than fluoranthene, hydrophobic interactions between its aromatic ring system and the nonpolar domains of SOM (such as aliphatic groups) still contribute significantly to its retention. mdpi.comresearchgate.net

Specific Interactions: The nitro groups of this compound allow for more specific interactions, such as hydrogen bonding and dipole-dipole interactions, with polar functional groups within the SOM, like carboxyl and phenolic groups. researchgate.net Aromatic domains within the organic matter may also play a key role in the sorption of PAHs and their derivatives. researchgate.net

Sequestration and Aging: Over time, organic pollutants can become more strongly bound to SOM in a process known as sequestration or aging. This can involve the slow diffusion of molecules into the condensed, glassy regions of the organic matter, making them less available for desorption or degradation. acs.org

Environmental factors can significantly modulate the strength and nature of the interactions between this compound and environmental components.

Influence of pH: Soil pH is a master variable that controls the surface chemistry of both minerals and organic matter. nih.govresearchgate.net A lower pH increases the protonation of mineral surfaces, enhancing electrostatic attraction for negatively polarized molecules. nih.gov For SOM, pH affects the ionization of acidic functional groups like carboxyls; at lower pH, these groups are less ionized, which can reduce their repulsive forces towards the organic molecule and potentially alter binding mechanisms. researchgate.net

Influence of Ionic Strength: Changes in the salinity or ionic strength of the soil solution can affect molecular interactions. High concentrations of dissolved salts can decrease the solubility of organic compounds (the "salting-out" effect), which can promote their partitioning onto solid phases. Conversely, cations in the solution can compete with the polar organic molecule for binding sites on negatively charged surfaces, potentially reducing adsorption. gdut.edu.cnresearchgate.net

Influence of Temperature: Adsorption processes are generally exothermic, meaning that an increase in temperature tends to decrease the extent of adsorption as it provides thermal energy for the molecule to desorb back into the solution phase. gdut.edu.cn Higher temperatures can also increase the rate of degradation processes, both biotic and abiotic. researchgate.net

Future Directions and Research Gaps

Advancements in Analytical Sensitivity and Specificity

A primary challenge in studying 3,4-dinitrofluoranthene is its extremely low concentration in environmental matrices, often 100 to 1,000 times lower than parent PAHs. aaqr.orggcms.cz This necessitates the development of more sensitive and specific analytical methods. aaqr.orgmdpi.com Current analytical techniques for nitro-PAHs often require extensive sample purification and pre-concentration steps. aaqr.org

Future research should focus on:

Improving Detection Limits: While techniques like gas chromatography-mass spectrometry (GC-MS) with negative chemical ionization (NCI) have improved sensitivity by an order of magnitude compared to electron impact ionization (EI), there is still a need for methods that can reliably quantify isomers at even lower concentrations. nih.gov The use of gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode has shown promise, achieving detection limits in the picogram-per-milliliter (pg/mL) range. gcms.cznih.gov

Enhancing Selectivity: The presence of numerous isomers of nitro- and dinitrofluoranthenes complicates their individual identification and quantification. High-resolution chromatography columns, such as the DB-5, have shown better resolution for some nitro-PAH congeners, but challenges remain in separating structurally similar isomers like 2- and 3-nitrofluoranthene (B1196665). aaqr.org Coupling quadrupole with time-of-flight (ToF) mass spectrometry can improve resolution and selectivity. aaqr.org

Novel Extraction and Clean-up Materials: Research into new materials for sample preparation is crucial. Nanosorbent-based techniques and novel metal-organic frameworks (MOFs) have demonstrated high recovery rates for PAHs and their derivatives, offering a promising avenue for cleaner extracts and more accurate analysis. csic.es

Minimizing Sample Volume: Current methods often require large sample volumes, particularly for air monitoring. An improved method for analyzing PM-bound nitro-PAHs was developed to quantify them from smaller samples (half a 47 mm-filter), which helps improve the temporal resolution of monitoring data. nih.gov

Table 1: Comparison of Analytical Methods for Nitro-PAH Detection

Analytical TechniqueIonization/Detection ModeReported Limit of Detection (LOD)Key AdvantagesSource
GC-MSElectron Impact (EI)0.07-0.25 µg/kgStandard, widely available nih.gov
GC-MSNegative Chemical Ionization (NCI)0.01-0.02 µg/kg~10x more sensitive than EI for nitro-compounds nih.gov
GC-MS/MS (Triple Quadrupole)Multiple Reaction Monitoring (MRM)1-5 pg (absolute); 12-84 pg/mL for most NPAHsHigh selectivity and sensitivity, allows direct analysis of crude extracts gcms.cznih.gov
LC-MS-MDL higher than GC-based methods for some compoundsVersatile, suitable for less volatile, high molecular weight nitro-PAHs aaqr.org

Comprehensive Understanding of Environmental Transformation Products

This compound is primarily a secondary pollutant, formed through the atmospheric transformation of its parent PAH, fluoranthene (B47539). aaqr.org However, the complete lifecycle, including all potential degradation and transformation pathways, is not fully understood. A significant research gap exists in identifying the full suite of its environmental transformation products (TPs) and their respective toxicities. nih.gov It is known that TPs can sometimes be more toxic than the parent compounds. nih.govoup.commdpi.comup.pt

Key areas for future investigation include:

Identifying Degradation Pathways: While atmospheric nitration is the main formation route for nitro-PAHs, other biotic and abiotic processes, such as photooxidation and biodegradation, contribute to their degradation. aaqr.orgup.pt These processes can lead to the formation of other derivatives, including oxygenated PAHs (OPAHs), which also pose health risks. mdpi.com Understanding the conditions that favor specific pathways is essential for predicting environmental persistence.

Toxicity of Transformation Products: The mutagenicity and carcinogenicity of many nitro-PAH TPs are unknown. mdpi.com Research has shown that bioremediation of PAH-contaminated soil can sometimes increase genotoxicity due to the formation of polar TPs like OPAHs. mdpi.com A systematic evaluation of the toxicological profiles of this compound's degradation products is urgently needed.

Bioavailability and Persistence: The introduction of nitro groups changes the physicochemical properties of the parent PAH, affecting its environmental behavior, including adsorption to soil and bioavailability. mdpi.com More research is needed to understand how this compound and its TPs partition in different environmental compartments and their potential for bioaccumulation. pops.int

Table 2: Potential Environmental Transformation Pathways of Fluoranthene

ProcessReactant/ConditionResulting ProductsSignificanceSource
Atmospheric Nitration (Gas Phase)OH⁻, NO₃⁻ radicalsNitrofluoranthenes (e.g., 2-nitrofluoranthene)Major secondary formation route for airborne nitro-PAHs. aaqr.org
Atmospheric Nitration (Particulate Phase)N₂O₅, HNO₃/H₂SO₄DinitrofluoranthenesFormation on the surface of airborne particles. tandfonline.com
PhotooxidationSunlight, O₂Oxygenated PAHs (OPAHs), QuinonesCreates polar derivatives with different toxicity profiles. mdpi.comup.pt
BiodegradationMicroorganismsMetabolites, potential for mineralization (CO₂, H₂O) or formation of persistent TPs.Key process for removal from soil and water, but can produce more toxic intermediates. mdpi.comup.pt

Refinement of Predictive Computational Models

Computational toxicology, particularly the use of Quantitative Structure-Activity Relationship (QSAR) models, is a valuable tool for predicting the toxicity of chemicals like this compound, reducing the need for extensive and costly animal testing. researchgate.netnih.govmdpi.com These models link a compound's chemical structure to its biological activity or toxicity. oup.com

Future directions in this area should include:

Expanding and Curating Datasets: The accuracy of any predictive model is highly dependent on the quality and size of the training dataset. ijritcc.org There is a need for more comprehensive and high-quality experimental data on the toxicity of a wider range of nitroaromatic compounds to build more robust and reliable QSAR models.

Developing Advanced Models: While existing QSAR models have shown good predictive ability, the application of advanced machine learning and deep learning algorithms could further improve accuracy. mdpi.comijritcc.orgmdpi.com These methods can handle complex, non-linear relationships between chemical structure and toxicity.

Mechanism-Based Modeling: Future models should aim to incorporate mechanistic insights into the prediction process. oup.comijritcc.org Understanding how the position of the nitro group influences toxicity, for example, can lead to more interpretable and accurate predictions. unc.edu Computational research can help elucidate putative mechanisms of toxicity for new compounds within this class. oup.com

Predicting Environmental Fate: Beyond toxicity, computational models can be developed to predict environmental properties such as aqueous solubility, bioavailability, and degradation rates, providing a more holistic view of a chemical's environmental impact. pops.intunc.edufhnw.ch

Table 3: Examples of QSAR Models for Nitroaromatic Compound Toxicity

Model TypePredicted EndpointKey Findings/PerformanceSource
Random Forest (RF) with Simplex DescriptorsAqueous solubility, mutagenicity, aquatic toxicityIdentified hydrophobicity and presence of certain functional groups (amides, tertiary amines) as key toxicity drivers. unc.edu
Atom-based QSTR using PHASEMutagenicity of nitroaromaticsGenerated a predictive model based on 3D atomic features. innovareacademics.in
Ensemble Model (SVR and MLR)In vivo toxicity (rat LD₅₀)Achieved high accuracy with R² = 0.95 for the test set, demonstrating robustness. mdpi.com
E-DRAGON and Quantum Chemistry DescriptorsMutagenicity (Salmonella typhimurium)Developed a highly predictive model with q²test = 0.836 and r²test = 0.843. nih.gov

Global Environmental Monitoring and Source Apportionment

While this compound has been detected in various environmental samples, comprehensive global monitoring data is lacking. tandfonline.comnih.gov Identifying its primary and secondary sources is critical for developing effective mitigation strategies. Source apportionment often relies on diagnostic ratios of different PAHs and nitro-PAHs. aaqr.orgaaqr.org

Research gaps and future directions include:

Expanding Geographic Scope: Most monitoring studies on nitro-PAHs are concentrated in specific regions. There is a pressing need for more extensive monitoring programs, particularly in heavily polluted but under-researched areas such as South Asia and Brazil, to understand the global distribution of this compound. tandfonline.com

Improving Source Signatures: While diagnostic ratios are useful, their effectiveness can be limited by atmospheric degradation and mixing of sources. Future research should focus on identifying more stable and source-specific molecular markers for dinitrofluoranthenes. The ratio of 2-nitrofluoranthene (B81861) to 1-nitropyrene, for example, is used to distinguish primary emissions from secondary atmospheric formation. aaqr.org

Long-Range Transport: The detection of nitro-PAHs far from their sources highlights the importance of atmospheric long-range transport. mdpi.com Studies combining air mass trajectory analysis with monitoring data are needed to understand the movement of these pollutants across regions and continents.

Multi-Matrix Monitoring: While most studies focus on airborne particulate matter, monitoring of this compound and its TPs in other matrices like water, soil, sediment, and biota is essential for a complete environmental risk assessment. nih.govmdpi.com

Table 4: Common Diagnostic Ratios for PAH and Nitro-PAH Source Apportionment

RatioValue InterpretationSource IndicatedSource
Fluoranthene / (Fluoranthene + Pyrene)> 0.5Combustion (Pyrogenic) aaqr.org
Indeno(1,2,3-cd)pyrene / (Indeno(1,2,3-cd)pyrene + Benzo(ghi)perylene)> 0.5Coal/Wood Combustion aaqr.org
2-Nitrofluoranthene / 1-Nitropyrene< 5 > 5Primary Emission Source Secondary Atmospheric Formation aaqr.orgmdpi.com
1-Nitropyrene / Pyrene-Used to distinguish between high-temp (vehicles) and low-temp (coal) combustion. mdpi.com

Q & A

Q. What in vivo models are suitable for carcinogenicity testing?

  • Protocol Design :
  • Rodents : Administer 3,7-dinitrofluoranthene (0.1–1.0 mg/kg) via oral gavage or inhalation 5×/week for 18–24 months. Monitor lung, liver, and skin for tumor incidence.
  • Endpoints : Histopathology (H&E staining), Ki-67 proliferation index, and CYP1A1/1B1 expression via immunohistochemistry .

Data Contradictions and Gaps

  • Mutagenicity vs. Carcinogenicity : While 3,9-dinitrofluoranthene is highly mutagenic, its carcinogenic potential remains unclassified due to insufficient in vivo data. Contrast with 3,7-dinitrofluoranthene’s IARC 2B status .
  • Metabolic Data : No studies exist on absorption, distribution, or excretion for most nitrofluoranthenes, necessitating modern toxicokinetic investigations .

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